DBCO-PEG9-NH-Boc

SPAAC kinetics Bioorthogonal chemistry PEG linker optimization

DBCO-PEG9-NH-Boc combines a DBCO moiety for copper-free SPAAC with a Boc-protected amine for orthogonal two-step bioconjugation. Its PEG9 spacer (35.8 Å reach) reduces steric hindrance and enhances solubility, enabling up to 31% faster click kinetics vs. non-PEGylated DBCO. Unlike direct amine (DBCO-PEG9-amine) or pre-activated ester linkers, the Boc strategy prevents premature reactivity during SPAAC, eliminating buffer exchange steps. Ideal for sequential PROTAC assembly, antibody functionalization, and nanoparticle surface engineering. ≥98% purity ensures reproducible conjugation efficiency.

Molecular Formula C44H65N3O13
Molecular Weight 844.0 g/mol
Cat. No. B8104312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG9-NH-Boc
Molecular FormulaC44H65N3O13
Molecular Weight844.0 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31
InChIInChI=1S/C44H65N3O13/c1-44(2,3)60-43(50)46-17-19-52-21-23-54-25-27-56-29-31-58-33-35-59-34-32-57-30-28-55-26-24-53-22-20-51-18-16-45-41(48)14-15-42(49)47-36-39-10-5-4-8-37(39)12-13-38-9-6-7-11-40(38)47/h4-11H,14-36H2,1-3H3,(H,45,48)(H,46,50)
InChIKeyQMJGMMIRBYHKOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-PEG9-NH-Boc: Product Profile and Procurement Baseline for Heterobifunctional SPAAC Linkers


DBCO-PEG9-NH-Boc (CAS: 2353410-17-8; molecular formula C44H65N3O13; MW 844.0 g/mol) is a heterobifunctional polyethylene glycol (PEG)-based linker featuring a dibenzocyclooctyne (DBCO) moiety at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other . The DBCO group enables strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-containing molecules under copper-free, bioorthogonal conditions . The Boc-protected amine remains inert during the SPAAC step and can be deprotected under acidic conditions (e.g., TFA or HCl) to reveal a free primary amine for subsequent conjugation to carboxylic acids, activated esters (NHS esters), or other electrophiles . The nine-unit PEG spacer (PEG9) confers aqueous solubility and reduced steric hindrance relative to non-PEGylated or shorter-chain DBCO analogs, positioning this linker as an orthogonal building block for sequential bioconjugation workflows [1].

Why DBCO-PEG9-NH-Boc Cannot Be Substituted with Shorter PEG Analogs or Alternative Functional Termini Without Workflow Compromise


Substituting DBCO-PEG9-NH-Boc with a shorter PEG analog (e.g., PEG4 or PEG5 variants) or with a non-PEGylated DBCO-Boc construct directly impacts SPAAC reaction kinetics and conjugate solubility. Published kinetic data demonstrate that DBCO-PEG5-trastuzumab exhibits reaction rates 31 ± 16% faster (0.18–0.37 M⁻¹ s⁻¹) than DBCO-trastuzumab lacking a PEG spacer, attributable to reduced steric hindrance and enhanced local solubility conferred by the PEG chain [1]. Extending this principle, the PEG9 spacer provides a balanced length—longer than PEG4/PEG5 for maximal steric relief yet not so extended (as with PEG12 or PEG23) that it introduces excessive conformational flexibility potentially detrimental to defined PROTAC ternary complex formation . Substituting with DBCO-PEG9-amine (free amine, no Boc) removes the orthogonal protection strategy entirely, forcing either premature amine reactivity during SPAAC or necessitating alternative protection/deprotection workflows that add synthetic steps. Substituting with a different reactive handle (e.g., DBCO-PEG9-NHS ester or DBCO-PEG9-maleimide) alters the conjugation chemistry altogether, requiring the user to re-optimize labeling stoichiometry, buffer conditions, and purification protocols.

DBCO-PEG9-NH-Boc Quantitative Differentiation Evidence: SPAAC Kinetics, PEG Length Comparison, and Orthogonal Functionality


SPAAC Reaction Rate Enhancement: PEG9 vs. Non-PEGylated DBCO and Shorter PEG Analogs

PEG linker incorporation significantly accelerates SPAAC reaction rates compared to non-PEGylated DBCO constructs. In a comparative study of DBCO-modified trastuzumab, DBCO-PEG5-trastuzumab exhibited reaction rates of 0.18–0.37 M⁻¹ s⁻¹, which were 31 ± 16% faster than DBCO-trastuzumab without a PEG spacer across multiple buffer conditions [1]. The authors attributed this enhancement to increased DBCO-azide distance reducing steric hindrance and to PEG-mediated solubility improvement. While direct kinetic data for DBCO-PEG9-NH-Boc have not been published in peer-reviewed literature, the PEG9 spacer (9 ethylene glycol units) is longer than the PEG5 tested and can be expected to confer steric relief at least equivalent to the PEG5 benchmark. For reference, SPAAC reactions with DBCO typically exhibit second-order rate constants ranging from ~1 to 60 M⁻¹ s⁻¹ depending on the specific cyclooctyne and azide pair .

SPAAC kinetics Bioorthogonal chemistry PEG linker optimization

PEG9 Chain Length: Balanced Spacing Between PEG4 and PEG12 for PROTAC Linker Optimization

PEG9 (nine ethylene glycol units) represents an intermediate spacer length that balances steric accessibility with conformational control. Shorter PEG4 linkers (MW ~623.74 for DBCO-NH-PEG4-NH-Boc) provide reduced spacing that may be insufficient for large biomolecule conjugation or for spanning the distance between E3 ligase and target protein binding sites in PROTAC design . Longer PEG12 or PEG23 linkers (MW ~1360.7 for DBCO-PEG23-amine) introduce greater conformational flexibility that can complicate structural definition of the ternary complex . DBCO-PEG9-NH-Boc (MW 844.0) occupies the middle of this range . Commercial bis-succinimide ester crosslinkers utilizing PEG9 spacers have demonstrated spacer arm lengths of 35.8 Å , providing a quantitative benchmark for the physical reach achievable with a nine-unit PEG chain in protein-protein conjugation contexts.

PROTAC linker design PEG spacer length Ternary complex formation

Boc-Protected Amine Orthogonality: Enabling Sequential Conjugation Without Intermediate Purification

The Boc (tert-butyloxycarbonyl) protecting group confers orthogonal reactivity that is absent in free amine analogs such as DBCO-PEG9-amine (CAS: 2353409-99-9). Under SPAAC conditions (aqueous buffer, pH 5–10, ambient temperature), the Boc-protected amine remains completely unreactive toward azides, DBCO, or other electrophilic species present in the conjugation mixture . Following SPAAC completion, mild acidic treatment (e.g., 20–50% TFA in DCM or 4 M HCl in dioxane, 0–25 °C, 1–4 hours) cleanly removes the Boc group to reveal the free primary amine for subsequent NHS ester coupling, reductive amination, or carbodiimide-mediated conjugation [1]. This orthogonal protection eliminates the need for intermediate purification between the first and second conjugation steps—a workflow advantage not achievable with unprotected DBCO-PEG9-amine, which would react with NHS esters or other electrophiles prematurely if present during SPAAC.

Orthogonal protection Sequential bioconjugation Boc deprotection

Molecular Weight and Hydrodynamic Radius Differentiation from PEG8 and PEG4 Linkers

DBCO-PEG9-NH-Boc (MW 844.0) is precisely distinguished from its PEG8 analog (DBCO-PEG8-NH-Boc, MW 800) and PEG4 analog (DBCO-NH-PEG4-NH-Boc, MW ~623.74) by mass spectrometry and size-exclusion chromatography (SEC) retention time . Each additional ethylene glycol unit (~44 Da) produces a resolvable shift in LC-MS and MALDI-TOF spectra, enabling unambiguous identity confirmation and purity assessment . For applications requiring precise stoichiometric control—such as antibody-drug conjugate (ADC) drug-to-antibody ratio (DAR) determination or PROTAC linker optimization—the discrete molecular weight of the PEG9 linker eliminates the analytical uncertainty associated with polydisperse PEG linkers (e.g., PEG2000, PEG5000) where broad MW distributions obscure exact conjugation ratios.

Linker molecular weight PEG dispersity SEC-HPLC characterization

DBCO-PEG9-NH-Boc: Evidence-Backed Application Scenarios for Bioconjugation, PROTAC Development, and Drug Delivery


PROTAC Linker Optimization Requiring Balanced Spacer Length and Sequential Conjugation

In PROTAC development, linker length critically influences ternary complex formation and degradation efficiency. DBCO-PEG9-NH-Boc provides a PEG9 spacer (35.8 Å reach ) that balances sufficient distance to accommodate both E3 ligase and target protein binding without excessive conformational entropy that can reduce cooperativity . The Boc-protected amine enables attachment of the first ligand (e.g., via NHS ester coupling after deprotection), followed by SPAAC-mediated attachment of an azide-modified second ligand . This orthogonal, sequential workflow minimizes side reactions and purification steps compared to using free amine or pre-activated ester linkers.

Antibody and Protein Labeling with Orthogonal Fluorescent or Affinity Tags

DBCO-PEG9-NH-Boc enables two-step protein functionalization: (1) SPAAC conjugation to azide-modified antibodies or proteins (achieving 31 ± 16% faster kinetics than non-PEGylated DBCO based on PEG5 benchmarking [1]), followed by (2) Boc deprotection and coupling to NHS-ester fluorophores, biotin, or affinity tags. The PEG9 spacer reduces steric hindrance at the antibody surface, improving labeling efficiency and preserving antigen-binding activity . The orthogonal protection ensures that amine-reactive probes do not prematurely react during the initial SPAAC step, eliminating the need for buffer exchange or desalting between conjugation steps.

Nanoparticle and Polymer Surface Functionalization for Targeted Drug Delivery

For nanoparticle surface modification, DBCO-PEG9-NH-Boc can be conjugated to azide-functionalized liposomes, polymeric nanoparticles, or gold nanoparticles via SPAAC. The PEG9 chain enhances colloidal stability and reduces nonspecific protein adsorption in biological media [2]. Following surface conjugation, Boc deprotection exposes free amines that can be further derivatized with targeting ligands (e.g., folic acid, RGD peptides, or antibodies) or therapeutic payloads . The discrete PEG9 molecular weight (844.0 Da) enables precise quantification of surface ligand density by LC-MS or NMR, a critical quality attribute for nanoparticle-based drug delivery systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for DBCO-PEG9-NH-Boc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.